molecular formula C11H14N2O B15266116 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one

3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B15266116
M. Wt: 190.24 g/mol
InChI Key: DIFLSZHBDJULRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and synthetic drugs. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials would include an appropriate substituted phenylhydrazine and a suitable ketone or aldehyde. The reaction is usually carried out under reflux conditions with an acid catalyst such as methanesulfonic acid in methanol .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale Fischer indole synthesis. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-diones, while reduction can produce more saturated indole derivatives.

Scientific Research Applications

3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as anti-inflammatory and analgesic agents.

    Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-indole-3-carbaldehyde: Another indole derivative with significant biological activities.

    5-fluoro-1H-indole-2-carboxylate: Known for its antiviral properties.

    1H-indole-3-acetic acid: A plant hormone with various biological functions.

Uniqueness

3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, ethyl group, and methyl group on the indole ring makes it a versatile compound for further functionalization and application in various fields .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-amino-1-ethyl-5-methyl-3H-indol-2-one

InChI

InChI=1S/C11H14N2O/c1-3-13-9-5-4-7(2)6-8(9)10(12)11(13)14/h4-6,10H,3,12H2,1-2H3

InChI Key

DIFLSZHBDJULRQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C(C1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.